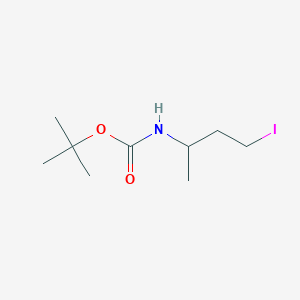

Tert-butyl N-(4-iodobutan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(4-iodobutan-2-yl)carbamate is a compound of interest in the field of organic chemistry due to its utility in various synthetic applications. Its relevance spans from serving as an intermediate in the synthesis of complex molecules to its role in the study of chemical reactions and properties. The compound's structural features, including the tert-butyl group and the iodobutan-2-yl moiety, make it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of this compound involves multiple steps, including iodolactamization, which is crucial for introducing the iodine atom into the compound. For example, the enantioselective synthesis of related compounds utilizes iodolactamization as a key step to yield highly functionalized intermediates (Campbell et al., 2009). Another method involves several steps starting from L-Serine to synthesize related carbamate intermediates through esterification, protection, and reduction steps (Tang et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated through various analytical techniques, revealing detailed insights into their conformation and structural characteristics. X-ray crystallography studies have provided precise information on the molecular geometry and atomic arrangements, which are critical for understanding the reactivity and interaction of these compounds (Didierjean et al., 2004).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitution due to the presence of the iodine atom, which is a good leaving group. Its reactivity has been exploited in the synthesis of biologically active compounds and intermediates. For instance, the compound has been used as an intermediate in the synthesis of omisertinib, highlighting its importance in medicinal chemistry (Zhao et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are essential for the compound's handling, storage, and application in various chemical syntheses. The detailed analysis of these properties can guide the optimization of reaction conditions and the purification of this compound.

Chemical Properties Analysis

The chemical properties of this compound, including its stability, reactivity, and functional group transformations, are foundational for its applications in organic synthesis. Studies have shown that the compound can undergo transformations such as carbonylation and cyclization reactions, expanding its utility in synthesizing a diverse range of target molecules (Takeda et al., 2012).

Scientific Research Applications

1. Crystallography and Molecular Structure Studies

- Baillargeon et al. (2017) studied the crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. They found that in these diacetylenes, molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

2. Synthesis and Chemical Properties

- Ober et al. (2004) highlighted the significance of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

- Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, from L-Serine, highlighting its cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

3. Applications in Organic Chemistry and Catalysis

- Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates bearing an iodomethyl group, utilizing tert-butyl hypoiodite (t-BuOI) (Takeda et al., 2012).

- Lebel and Leogane (2005) described a method for synthesizing Boc-protected amines via a mild and efficient one-pot Curtius rearrangement, involving tert-butyl carbamate (Lebel & Leogane, 2005).

4. Material Science and Engineering Applications

- Sun et al. (2015) synthesized benzothizole modified carbazole derivatives, finding that TCBT with a tert-butyl moiety could form organogels and be used as fluorescent sensory materials to detect acid vapors (Sun et al., 2015).

Mechanism of Action

Mode of Action

The iodine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily .

Biochemical Pathways

Carbamates are generally involved in a variety of biochemical processes, and the iodine atom could potentially influence the compound’s interaction with these pathways .

Result of Action

The compound’s effects would depend on its specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how Tert-butyl N-(4-iodobutan-2-yl)carbamate interacts with its targets and its overall stability .

properties

IUPAC Name |

tert-butyl N-(4-iodobutan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18INO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMDTLOXOIDRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCI)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)

![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)

![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)